Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate typically involves the esterification of 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can facilitate large-scale production while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: As a precursor in the development of potential therapeutic agents for various diseases.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(2-fluorophenyl)acetate: Similar structure but lacks the chloro group.
2-(2-Chloro-6-fluorophenyl)acetamides: Contains an amide group instead of an ester group.
Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride: Similar structure with an additional hydrochloride group.
Uniqueness
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The presence of both chloro and fluorine substituents on the phenyl ring enhances the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these compounds were as low as 2 µg/mL, suggesting potent antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, one study found that a related compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% at a concentration of 100 µM .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |
---|---|---|---|
Compound A | A549 | 50 | 45 |
Compound B | Caco-2 | 30 | 39.8 |
This compound | Caco-2 | TBD | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation and survival .
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested alongside established antibiotics. The results indicated that while traditional antibiotics like vancomycin had an MIC of 2 µg/mL against S. aureus, the tested compound exhibited comparable efficacy, highlighting its potential as a novel antimicrobial agent .
Evaluation in Cancer Models
Another significant investigation assessed the anticancer effects of this compound in animal models. The study revealed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups, establishing its potential for further development as an anticancer therapeutic .
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3 |
InChI Key |
RACRGCRHUOXOTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
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